1-(4-Chloro-2,5-dimethoxyphenyl)propan-1-one
Description
1-(4-Chloro-2,5-dimethoxyphenyl)propan-1-one is a substituted phenylketone with the molecular formula C₁₁H₁₃ClO₃ (based on structural analogs in ). The compound features a propanone moiety attached to a 4-chloro-2,5-dimethoxyphenyl ring, which confers distinct electronic and steric properties.
Properties
Molecular Formula |
C11H13ClO3 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C11H13ClO3/c1-4-9(13)7-5-11(15-3)8(12)6-10(7)14-2/h5-6H,4H2,1-3H3 |
InChI Key |
YAGMOYABXRTXPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1OC)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Chloro-2,5-dimethoxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with a suitable ketone under acidic or basic conditions. The reaction typically proceeds via an aldol condensation followed by dehydration to form the desired product .
Industrial Production Methods
In industrial settings, the production of 1-(4-chloro-2,5-dimethoxyphenyl)propan-1-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Oxidation Reactions
The ketone group undergoes oxidation under controlled conditions to form carboxylic acids or intermediates.
-
Primary oxidants : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.
-
Conditions : Elevated temperatures (80–100°C) and aqueous acidic environments (e.g., H₂SO₄).
-
Products :
Reduction Reactions
The carbonyl group is reduced to secondary alcohols or alkanes depending on the reducing agent.
-
Reducing agents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Conditions : LiAlH₄ requires anhydrous ether or THF under reflux; NaBH₄ operates in methanol at room temperature.
-
Products :
Substitution Reactions
The chloro substituent on the aromatic ring participates in nucleophilic substitution.
-
Reagents : Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
-
Conditions : Polar aprotic solvents (e.g., DMF) at 60–80°C.
-
Products :
Nucleophile Product Reaction Time (h) Yield (%) Source Methoxide 1-(2,5-Dimethoxy-4-methoxyphenyl)propan-1-one 6 55 Hydroxide 1-(4-Hydroxy-2,5-dimethoxyphenyl)propan-1-one 8 45
Photochemical Reactions
Under UV light, the compound undergoes C–Cl bond heterolysis, forming reactive intermediates.
-
Mechanism :
-
C–Cl bond cleavage : Generates α-ketocation intermediates.
-
Cyclization : Forms fused-ring structures (e.g., benzofuran derivatives).
-
-
Conditions : UV irradiation (λ = 254 nm) in acetonitrile.
-
Key Data :
Comparative Reactivity with Analogues
The chloro substituent significantly enhances electrophilic substitution rates compared to bromo or methyl analogues:
| Substituent (X) | Relative Reaction Rate (vs. H) | Notes | Source |
|---|---|---|---|
| Cl | 12.5 | Enhanced resonance withdrawal stabilizes transition states | |
| Br | 8.2 | Lower electronegativity reduces activation | |
| CH₃ | 0.3 | Electron-donating groups inhibit substitution |
Scientific Research Applications
Chemistry
The compound serves as an important intermediate in organic synthesis. Its unique structure allows for the development of new derivatives with potential applications in various chemical reactions.
Biology
1-(4-Chloro-2,5-dimethoxyphenyl)propan-1-one is utilized in studies related to:
- Enzyme Inhibition: Investigating its effects on specific enzymes can provide insights into metabolic pathways.
- Receptor Binding Studies: The compound interacts with neurotransmitter receptors, particularly serotonin receptors (e.g., 5-HT2A), influencing various biological processes.
Medicine
Research into the pharmacological properties of this compound has revealed potential therapeutic applications:
- Psychoactive Effects: It exhibits hallucinogenic properties similar to other serotonergic compounds, suggesting possible uses in treating mood disorders.
- Pharmacodynamics: The binding affinity of DOC at serotonin receptors indicates its potential role in modulating neurotransmitter activity.
The biological activity of 1-(4-Chloro-2,5-dimethoxyphenyl)propan-1-one has been characterized through various studies:
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| 5-HT1A | >9,200 nM |
| 5-HT2A | 4 nM |
| 5-HT2C | 3.57 nM |
| DAT | >10,000 nM |
| SERT | >10,000 nM |
These values highlight the compound's strong affinity for the 5-HT2A receptor, which is crucial for its hallucinogenic effects.
Case Study on Intoxication
A documented study reported non-fatal cases of intoxication involving DOC. Symptoms included severe agitation and hallucinations lasting up to 33 hours post-ingestion. This emphasizes the need for caution due to the compound's high potential for abuse and adverse effects.
Animal Studies
In controlled experiments on rodents:
- Hyperthermia: At doses of 0.12 µmol/kg, significant increases in body temperature were observed.
- Behavioral Changes: The compound produced dose-dependent effects on locomotor activity and sensory perception.
Therapeutic Potential
While research on therapeutic applications is limited due to regulatory restrictions, the structural similarity of DOC to other psychoactive substances suggests potential uses in treating anxiety and depression through serotonin modulation. Further studies are necessary to explore these possibilities.
Mechanism of Action
The mechanism of action of 1-(4-chloro-2,5-dimethoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Functional Comparisons
Key Findings:
Functional Group Impact: The propanone group in the target compound distinguishes it from phenethylamine derivatives like 2C-C and 25C-NBOMe, which contain amine groups. This difference likely reduces receptor-binding affinity compared to psychoactive analogs, making the propanone derivative more suitable as a synthetic intermediate . Halogen Substitution: Replacing chlorine with bromine (as in 1-(4-bromo-2,5-dimethoxyphenyl)propan-1-one) increases molecular weight and lipophilicity (XLogP3 = 5.2 vs.
Pharmacological vs. Synthetic Utility: 25C-NBOMe and 2C-C are pharmacologically active due to their phenethylamine backbones, which interact with serotonin receptors. In contrast, the propanone derivative lacks the amine group critical for such interactions, redirecting its utility toward synthetic chemistry (e.g., as a precursor for heterocycles like dihydrobenzofurans) .
Hydroxy vs. Methoxy Substitution :
- The hydroxyl group in 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one reduces lipophilicity (XLogP3 = 2.5 vs. ~5 for the chloro analog) and introduces hydrogen-bonding capacity, which may favor solubility and antioxidant activity .
Synthetic Pathways: describes the reduction of 1-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropan-1-one to its corresponding alcohol using LiAlH4, followed by cyclization to dihydrobenzofuran derivatives. This highlights the role of propanone derivatives as intermediates in multi-step syntheses .
Biological Activity
1-(4-Chloro-2,5-dimethoxyphenyl)propan-1-one, also known as DOC (4-Chloro-2,5-dimethoxyamphetamine), is a synthetic compound with notable biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data tables and case studies.
- Molecular Formula : C12H15ClO3
- Molecular Weight : 242.7 g/mol
- IUPAC Name : 1-(4-Chloro-2,5-dimethoxyphenyl)propan-1-one
The biological activity of DOC primarily involves its interaction with various neurotransmitter receptors. It acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in its hallucinogenic effects. The binding affinity of DOC to these receptors has been quantified in various studies:
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| 5-HT1A | >9,200 nM |
| 5-HT2A | 4 nM |
| 5-HT2C | 3.57 nM |
| DAT | >10,000 nM |
| SERT | >10,000 nM |
These values indicate that DOC has a strong affinity for the 5-HT2A receptor compared to other serotonin receptors and transporters .
Hallucinogenic Effects
DOC exhibits hallucinogenic properties similar to other compounds in its class, such as DOM and DOB. Studies have shown that it produces significant psychoactive effects in animal models, including:
- Increased locomotor activity
- Altered sensory perception
- Induction of visual and auditory hallucinations
In controlled studies, DOC has shown to induce behavioral changes at doses as low as 0.01 mg/kg in rats .
Therapeutic Potential
Research into the therapeutic applications of DOC is limited due to its classification as a controlled substance. However, its structural similarity to other psychoactive compounds suggests potential uses in treating mood disorders or anxiety. Its pharmacological profile indicates possible anti-depressant and anxiolytic effects through serotonin modulation .
Case Studies
-
Case Study on Intoxication
A study documented several non-fatal cases of intoxication involving DOC. Symptoms included severe agitation, hallucinations, and prolonged psychotic episodes lasting up to 33 hours post-ingestion. The study emphasized the need for caution due to the compound's high potential for abuse and adverse effects . -
Animal Studies
In a series of experiments on rodents, DOC was shown to produce dose-dependent effects on body temperature and behavior. At doses of 0.12 µmol/kg, significant hyperthermia was observed alongside behavioral changes indicative of hallucinogenic activity .
Q & A
Q. How can spectroscopic and computational data be integrated to resolve tautomerism or keto-enol equilibria?
- Methodology : Variable-temperature NMR (VT-NMR) detects enolization (e.g., broadening of carbonyl signals at elevated temperatures). DFT calculations (B3LYP/6-311+G(d,p)) model tautomeric stability. IR spectroscopy (stretching frequencies ~1700 cm⁻¹ for ketone vs. ~1600 cm⁻¹ for enol) provides experimental validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
